molecular formula C18H18FN3O4 B4500502 1-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid

1-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid

Cat. No.: B4500502
M. Wt: 359.4 g/mol
InChI Key: ATVHGYKQVSVJJM-UHFFFAOYSA-N
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Description

1-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridazinone ring, and a piperidine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazinone Ring: The synthesis begins with the preparation of the pyridazinone ring by reacting 2-fluorobenzoyl chloride with hydrazine hydrate under reflux conditions to form 3-(2-fluorophenyl)pyridazin-6-one.

    Acetylation: The pyridazinone intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield 1-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}pyridazinone.

    Piperidine Carboxylation: The final step involves the introduction of the piperidine-4-carboxylic acid moiety through a nucleophilic substitution reaction. This is achieved by reacting the acetylated pyridazinone with piperidine-4-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific groups within the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, as an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells . The compound may also interact with other cellular pathways, affecting processes such as cell signaling and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its potential as an HER2 inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development in the field of cancer therapy.

Properties

IUPAC Name

1-[2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4/c19-14-4-2-1-3-13(14)15-5-6-16(23)22(20-15)11-17(24)21-9-7-12(8-10-21)18(25)26/h1-6,12H,7-11H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVHGYKQVSVJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid
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1-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid
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1-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid
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1-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid
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1-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid
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1-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid

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